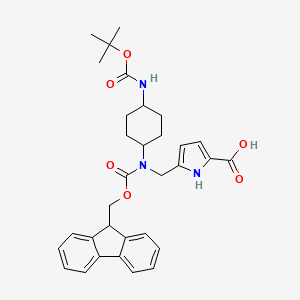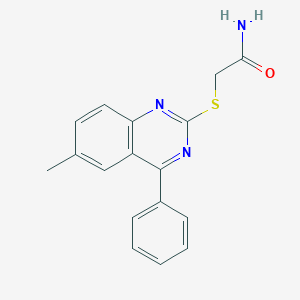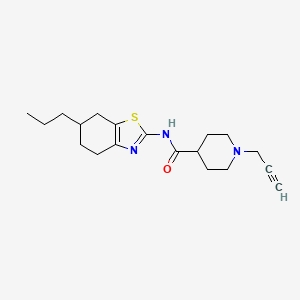![molecular formula C13H20N2O B2983531 {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine CAS No. 1016673-84-9](/img/structure/B2983531.png)
{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine is an organic compound with the molecular formula C13H20N2O It is characterized by the presence of a pyridine ring substituted with a methanamine group and a 4-methylcyclohexyl group attached via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-hydroxypyridine, is reacted with 4-methylcyclohexanol in the presence of a suitable dehydrating agent, such as thionyl chloride, to form the intermediate {2-[(4-Methylcyclohexyl)oxy]pyridine}.
Amination Reaction: The intermediate is then subjected to an amination reaction using formaldehyde and ammonium chloride under basic conditions to introduce the methanamine group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reaction conditions and reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of alkyl, acyl, or other functional groups.
Aplicaciones Científicas De Investigación
{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new therapeutic agents, particularly for its interactions with biological targets.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparación Con Compuestos Similares
Similar Compounds
{2-[(4-Cyclohexyl)oxy]pyridin-4-YL}methanamine: Similar structure but lacks the methyl group on the cyclohexyl ring.
{2-[(4-Methylphenyl)oxy]pyridin-4-YL}methanamine: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine is unique due to the presence of the 4-methylcyclohexyl group, which can influence its steric and electronic properties, potentially leading to distinct biological activities and applications compared to its analogs.
Propiedades
IUPAC Name |
[2-(4-methylcyclohexyl)oxypyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-2-4-12(5-3-10)16-13-8-11(9-14)6-7-15-13/h6-8,10,12H,2-5,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMYFGFNLBSDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC2=NC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


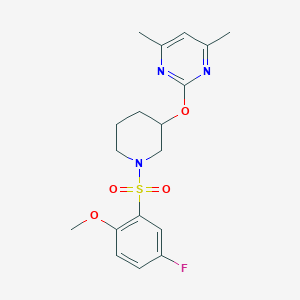
![1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2983451.png)

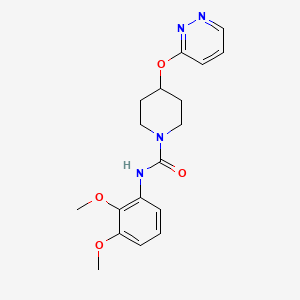

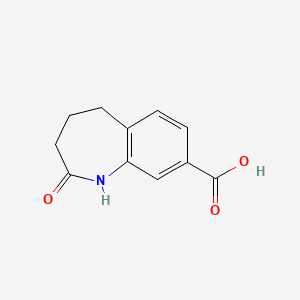
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2983457.png)
